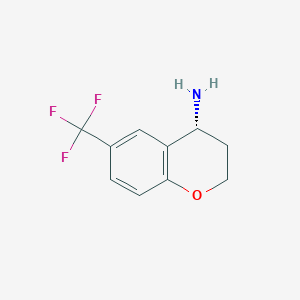

(R)-6-(Trifluoromethyl)chroman-4-amine

Description

Properties

CAS No. |

1228565-85-2 |

|---|---|

Molecular Formula |

C10H10F3NO |

Molecular Weight |

217.19 g/mol |

IUPAC Name |

(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |

InChI Key |

UPEDVFHMBQZINU-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for R 6 Trifluoromethyl Chroman 4 Amine

Strategies for Stereoselective Synthesis of Chiral Chroman-4-amines

The primary challenge in synthesizing (R)-6-(Trifluoromethyl)chroman-4-amine lies in controlling the stereochemistry at the C4 position of the chroman ring. Several major strategies have been established for the asymmetric synthesis of chiral chroman-4-amines in general, which are applicable to this specific target.

Asymmetric Catalytic Approaches for Chroman Ring Formation

One advanced approach involves the creation of the chiral center during the formation of the chroman ring itself. Organocatalytic methods, for instance, can facilitate the asymmetric synthesis of chroman derivatives through intramolecular oxy-Michael additions. nih.govresearchgate.net In this type of reaction, a phenol (B47542) derivative with an α,β-unsaturated ketone or thioester moiety undergoes cyclization catalyzed by a chiral organocatalyst, such as a cinchona alkaloid-based urea (B33335) or thiourea (B124793). nih.govresearchgate.net This method can produce highly functionalized chromans with excellent enantioselectivity (up to 99% ee). thieme.de While powerful, this approach would require a custom-designed starting material to incorporate the trifluoromethyl group at the correct position and to allow for the subsequent conversion of a carbonyl group to the desired amine.

| Catalyst Type | Reaction | Key Features | Reference |

| Cinchona-alkaloid-urea | Intramolecular oxy-Michael addition | High enantioselectivity for 2-substituted chromans. | nih.govresearchgate.net |

| Modularly Designed Organocatalysts (MDOs) | Domino Michael/hemiacetalization | Good to high yields and diastereoselectivities. | thieme.de |

| Palladium/BINAP | Asymmetric amination of 2H-chromene | Constructs chiral 4H-chromene skeleton with excellent enantioselectivity. | frontiersin.org |

Enantioselective Amination Methodologies for Chroman-4-one Precursors

A more direct and widely employed strategy is the enantioselective transformation of a prochiral precursor, 6-(trifluoromethyl)chroman-4-one (B2390118). This can be achieved through several catalytic asymmetric methods.

Asymmetric Hydrogenation and Transfer Hydrogenation: The most direct route from the ketone to the amine is via asymmetric reductive amination. However, the direct asymmetric hydrogenation of the corresponding imine is more common. The chroman-4-one is first converted to an imine, which is then reduced using a chiral catalyst. researchgate.net Chiral catalysts based on transition metals like iridium, rhodium, or palladium, complexed with chiral ligands, are often used for this purpose. researchgate.netnih.gov For instance, iridium-(Cp*) complexes with diamine ligands have been shown to be effective for the asymmetric hydrogenation of N-aryl imines. researchgate.net Another powerful method is transfer hydrogenation, where a chiral phosphoric acid catalyst can be used with a hydrogen source like a Hantzsch ester or benzothiazoline (B1199338) to reduce trifluoromethyl ketimines with high enantioselectivity. nih.gov

Enantioselective Reduction Followed by Functional Group Inversion: A highly effective and scalable two-step approach involves the initial asymmetric reduction of the ketone to the corresponding alcohol, followed by an inversion of stereochemistry to introduce the amine. A well-established method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This uses a chiral oxazaborolidine catalyst with a borane (B79455) source to produce the (S)-alcohol with high enantioselectivity. princeton.edu The resulting (S)-6-(trifluoromethyl)chroman-4-ol can then be converted to the (R)-amine. This is typically achieved by activating the alcohol as a leaving group (e.g., mesylate) and then displacing it with an azide (B81097) source, such as sodium azide or tetra-N-butylammonium azide, in a reaction that proceeds with inversion of configuration (an SN2 reaction). princeton.edu The resulting (R)-azide is then reduced to the target (R)-amine, for example, under Staudinger conditions or by catalytic hydrogenation. princeton.edu

Chiral Auxiliary-Based Syntheses of Chroman-4-amine (B2768764) Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgnih.gov After the desired chiral center is created, the auxiliary is removed. nih.gov For the synthesis of chiral amines, sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, are particularly effective. acs.orgnih.gov The synthesis would begin with the condensation of 6-(trifluoromethyl)chroman-4-one with a chiral sulfinamide to form a chiral N-sulfinyl imine. This intermediate would then be subjected to a diastereoselective reduction of the C=N bond. The stereochemistry of the newly formed amine center is directed by the chiral sulfinyl group. The subsequent acidic cleavage of the sulfinyl group reveals the chiral primary amine. This method offers high diastereoselectivity and the chiral auxiliary can often be recovered. acs.org

| Auxiliary | Method | Key Features | Reference |

| (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of a chiral N-sulfinyl imine | High diastereoselectivity, recoverable auxiliary. | acs.orgnih.gov |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Excellent stereocontrol, crystalline derivatives. | researchgate.net |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | Used to set multiple stereocenters in complex syntheses. | acs.orgbrandeis.edu |

Precursor Synthesis and Functionalization for this compound

The successful synthesis of the final target compound is critically dependent on the efficient preparation of key precursors, namely the 6-(trifluoromethyl)chroman-4-one.

Synthesis of 6-(Trifluoromethyl)chroman-4-one

The synthesis of substituted chroman-4-ones is well-documented. A common method involves the reaction of a substituted phenol with a suitable three-carbon synthon. For 6-(trifluoromethyl)chroman-4-one, the starting material would be 4-(trifluoromethyl)phenol. This phenol can be reacted with an α,β-unsaturated acid, such as acrylic acid, or its equivalent under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) in a Pechmann-like condensation, although this typically leads to coumarins which would require further reduction.

A more direct and modern approach is a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. However, for a chroman-4-one unsubstituted at the 2- and 3-positions, a common route is the reaction of the appropriate phenol with 3-chloropropionic acid to form a phenoxypropionic acid, which is then cyclized under Friedel-Crafts conditions using a strong acid like polyphosphoric acid.

Introduction of the Trifluoromethyl Group in Chroman Architectures

The trifluoromethyl (CF3) group is a crucial pharmacophore that can significantly enhance a molecule's properties. dntb.gov.ua Its introduction into aromatic systems can be achieved at various stages of a synthetic sequence. frontiersin.org

From a Trifluoromethylated Precursor: The most straightforward approach is to begin with a commercially available starting material that already contains the CF3 group, such as 4-(trifluoromethyl)phenol. This is often the preferred method due to its simplicity.

Late-Stage Trifluoromethylation: In some cases, it may be desirable to introduce the trifluoromethyl group later in the synthesis. Modern methods allow for the direct trifluoromethylation of arenes. Photoredox catalysis, for example, can use a photocatalyst and a simple light source to generate trifluoromethyl radicals from a source like trifluoromethanesulfonyl chloride (TfCl) or trifluoroiodomethane (CF3I), which can then be added to an aromatic ring. frontiersin.orgresearchgate.net Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for forming C(sp2)–CF3 bonds. dntb.gov.ua These methods often employ copper or palladium catalysts. nih.gov For example, the Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), can be used as a nucleophilic trifluoromethyl source in the presence of a catalyst.

Stereocontrolled Reduction and Amination Pathways

The primary approach to synthesizing this compound involves the asymmetric transformation of the prochiral precursor, 6-(trifluoromethyl)chroman-4-one. Key strategies include asymmetric reductive amination and the stereocontrolled reduction of the ketone followed by amination.

Asymmetric Reductive Amination (ARA): This method directly converts the ketone to the desired chiral amine in a single step, offering high atom economy. Research has shown that transition metal catalysts are effective for this transformation. A notable study reports the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source and hydrogen gas (H₂) as the reductant. researchgate.netnih.gov This method provides primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity (80-97% ee) and good yields (51-92%). researchgate.netnih.gov While this specific study focuses on a general class of compounds, the principles are directly applicable to the synthesis of the target molecule. The catalyst system's tolerance for various functional groups makes it a robust choice. researchgate.net

Biocatalytic Reductive Amination: A greener alternative to metal catalysis is the use of enzymes. nottingham.ac.uk ω-Transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of chiral amines from ketones. wiley.com These enzymes transfer an amino group from a donor molecule, such as isopropylamine, to a ketone substrate, producing a chiral amine with high enantiomeric excess (>99.5% ee in many cases). nottingham.ac.ukwiley.com The process for producing sitagliptin, which involves a transaminase-mediated reductive amination, demonstrates the industrial viability and scalability of this approach. wiley.comnih.gov Engineered (R)-selective transaminases, for instance from Aspergillus terreus, could be employed or developed to specifically target 6-(trifluoromethyl)chroman-4-one. nottingham.ac.uk

The table below summarizes representative catalytic systems for asymmetric reductive amination.

| Catalyst/Enzyme System | Nitrogen Source | Reductant/Amine Donor | Key Features |

| Ruthenium Complex | NH₄OAc | H₂ | High enantioselectivity (80-97% ee), broad substrate scope. researchgate.netnih.gov |

| ω-Transaminase (ω-TA) | Isopropylamine, Alanine | N/A | High enantioselectivity (>99.5% ee), green process, operates under mild conditions. nottingham.ac.ukwiley.com |

Resolution Techniques for Enantiomeric Enrichment of Chroman-4-amines

When a stereocontrolled synthesis is not employed, the racemic mixture of 6-(trifluoromethyl)chroman-4-amine (B13038970) must be separated. This process, known as chiral resolution, is a cornerstone for obtaining the pure (R)-enantiomer. wikipedia.org

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation remains a widely used and effective method on an industrial scale. wikipedia.orgnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. rsc.org

This difference allows for their separation by fractional crystallization. wikipedia.orgnih.gov One diastereomeric salt will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor. nih.gov After separation by filtration, the chiral resolving agent is removed, typically by acid/base extraction, to yield the desired enantiomerically enriched amine. wikipedia.org Common chiral resolving agents for amines include tartaric acid, (S)-mandelic acid, and camphorsulfonic acid. wikipedia.orgpsu.edu The selection of the appropriate resolving agent and crystallization solvent is critical and often determined empirically. wikipedia.org

The table below lists common resolving agents used for chiral amines.

| Resolving Agent | Class | Typical Application |

| (+)-Tartaric Acid | Chiral Acid | Resolution of basic amines. wikipedia.org |

| (S)-Mandelic Acid | Chiral Acid | Resolution of racemic alcohols and amines. |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid | Strong acid resolving agent for a variety of amines. psu.edu |

Chiral Chromatography Applications for Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. mdpi.com

The separation relies on the differential interactions between the enantiomers and the chiral environment of the CSP. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving baseline separation. nih.gov

For the separation of 6-(trifluoromethyl)chroman-4-amine, a polysaccharide-based column (e.g., CHIRALCEL® or LUX® series) would be a suitable starting point. mdpi.com Method development involves optimizing the mobile phase composition, flow rate, and temperature to maximize resolution. sigmaaldrich.com Gas chromatography (GC) with a chiral column, often based on cyclodextrin (B1172386) derivatives, can also be employed for the analysis of volatile chiral amines. sci-hub.segcms.cz

The following table outlines typical parameters for chiral HPLC separation.

| Parameter | Description | Common Settings |

| Chiral Stationary Phase (CSP) | The chiral column material that enables separation. | Polysaccharide-based (Cellulose/Amylose), Cyclodextrin-based. mdpi.comsigmaaldrich.com |

| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase: Hexane/Isopropanol; Polar Organic: Acetonitrile/Methanol. sigmaaldrich.comnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min for analytical HPLC. sigmaaldrich.com |

| Detection | The method used to detect the separated enantiomers. | UV/Vis Detector (e.g., at 225 nm). nih.gov |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and economically efficient. Key strategies include the use of biocatalysis, greener solvents, and processes that improve atom economy.

Biocatalysis stands out as a premier green technology for chiral amine synthesis. mdpi.com As mentioned previously, the use of ω-transaminases offers a direct, highly selective route from the ketone precursor under mild, aqueous conditions, avoiding the need for heavy metal catalysts and organic solvents. nottingham.ac.uknih.gov This approach aligns with several green chemistry principles, including catalysis, use of renewable feedstocks (if the amine donor is bio-based), and designing for energy efficiency. psu.edu

Furthermore, research into catalytic systems often seeks to replace stoichiometric reagents with catalytic ones, a core tenet of green chemistry. The asymmetric reductive amination using catalytic ruthenium and H₂ gas is a significant improvement over reductions that might use stoichiometric metal hydrides. researchgate.net The development of reusable or heterogeneous catalysts, such as nanozeolites which have been used in chromene synthesis, could further enhance the green credentials of the synthetic process by simplifying catalyst recovery and reuse. psu.edu

Chemical Transformations and Reactivity Studies of R 6 Trifluoromethyl Chroman 4 Amine

Amine Functionalization Reactions

The primary amine group of (R)-6-(trifluoromethyl)chroman-4-amine serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, the reaction of an amine with an acid chloride, typically in a solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine, yields the N-acylated product. While specific examples for this compound are not extensively documented in publicly available literature, this transformation is a fundamental reaction of primary amines.

Similarly, sulfonylation of the amine with sulfonyl chlorides in the presence of a base affords sulfonamides. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established method, often carried out in solvents like acetonitrile. google.com This reaction is crucial for the introduction of the sulfonyl group, which is a key component in many biologically active compounds.

A general procedure for the synthesis of N-substituted acetamides from aminonaphthalene derivatives involves dissolving the amine in acetic anhydride (B1165640) and acetic acid, followed by nitration, showcasing a potential pathway for modification of similar amino-aromatic compounds. nih.gov

Table 1: General Conditions for Acylation and Sulfonylation of Amines

| Transformation | Reagent | Base | Solvent | General Product |

| Acylation | Acid Chloride/Anhydride | Triethylamine, Pyridine | Dichloromethane, THF | Amide |

| Sulfonylation | Sulfonyl Chloride | Triethylamine, Pyridine | Acetonitrile, Dichloromethane | Sulfonamide |

This table represents generalized conditions and may require optimization for this compound.

Alkylation and Reductive Amination Strategies

Direct N-alkylation of primary amines can be challenging to control and may lead to over-alkylation. nih.gov A more controlled and widely used method for introducing alkyl groups is reductive amination. nih.govyoutube.comlibretexts.orgyoutube.comresearchgate.net This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govyoutube.comyoutube.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. nih.govyoutube.comacs.org The reaction is often carried out in solvents like methanol, ethanol, or dichloromethane, sometimes with the addition of a weak acid catalyst. libretexts.orgacs.org For example, reductive amination of aldehydes and ketones with various amines has been successfully achieved using α-picoline-borane as a reducing agent in the presence of acetic acid. bioorganic-chemistry.com

Table 2: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product Type |

| Aldehyde | Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Secondary Amine |

| Ketone | Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Secondary Amine |

| Aldehyde | Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Tertiary Amine |

| Ketone | Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Tertiary Amine |

This table outlines general combinations for reductive amination. DCE refers to 1,2-dichloroethane.

Urea (B33335), Thiourea (B124793), and Carbamate (B1207046) Formation

The primary amine of this compound is a key nucleophile for the synthesis of urea, thiourea, and carbamate derivatives.

Urea Formation: Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate. asianpubs.orgnih.govnih.gov The isocyanate can be generated in situ from a corresponding amine using reagents like phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govnih.gov For instance, the synthesis of novel diaryl urea derivatives has been achieved by coupling an aryl amine with an aryl isocyanate in acetone. asianpubs.org A study on the synthesis of 4-trifluoromethyl-6-amino-7-methoxycoumarinyl urea derivatives involved the reaction of the aminocoumarin with various isocyanates in anhydrous dichloromethane to yield the corresponding ureas. nih.gov

Thiourea Formation: The synthesis of thiourea derivatives typically involves the reaction of the amine with an isothiocyanate. researchgate.netnih.gov This reaction is analogous to urea formation and provides a straightforward method to introduce the thiocarbonyl group. researchgate.net The reaction of different amines with phenylisothiocyanate is a commonly used method for preparing thiourea derivatives. google.com

Carbamate Formation: Carbamates can be prepared by reacting the amine with a chloroformate in the presence of a base. nih.gov Another approach involves the use of activated carbonates, such as 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate, which show high reactivity towards amines. nih.gov Carbamates can also be formed through a three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.gov The formation of carbamates from CO2 and amines can be mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.org

Transformations Involving the Chroman Ring System

The chroman ring system, consisting of a fused dihydropyran and a benzene (B151609) ring, also presents opportunities for chemical modification, although these are generally less explored than the functionalization of the amine group.

Electrophilic Aromatic Substitution on the Phenyl Ring

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. bldpharm.commasterorganicchemistry.com For example, the nitration of benzene derivatives is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com While specific studies on the electrophilic aromatic substitution of this compound are not prevalent, the principles of SEAr reactions on substituted benzenes provide a predictive framework for its reactivity. youtube.com

Ring-Opening and Rearrangement Studies

The chroman ring can undergo ring-opening reactions under certain conditions. For example, studies on 3-iodochromone have shown that reaction with primary amines can lead to aza-Michael addition followed by pyrone ring cleavage. nih.govusp.orggoogle.com This type of reaction, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, can lead to the formation of different heterocyclic systems. nih.govusp.orggoogle.com While this example is on a chromone (B188151), it suggests that the pyran ring of the chroman system in this compound could potentially be opened under specific nucleophilic or other reaction conditions. However, specific ring-opening or rearrangement studies on this compound are not well-documented in the available literature.

Reactivity and Stability Under Various Reaction Conditions

The reactivity of this compound is primarily dictated by the nucleophilic character of the primary amine at the C4 position. This amine readily participates in a range of chemical transformations, including N-acylation and N-alkylation, with the stereochemical integrity of the chiral center generally preserved under mild conditions. The electron-withdrawing trifluoromethyl group at the C6 position influences the electronic properties of the aromatic ring, which can have a modest impact on the reactivity of the heterocyclic system.

The stability of the chroman ring is generally robust under neutral and mildly acidic or basic conditions. However, harsh reaction conditions, particularly with strong bases, can promote ring-opening reactions, a known reactivity pattern for chromone and chromanone systems when treated with potent nucleophiles. researchgate.netnih.gov The trifluoromethyl group itself is highly stable and does not typically participate in reactions under standard organic synthesis conditions. rsc.org

N-Acylation Reactions

The primary amine of this compound undergoes efficient N-acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. youtube.com The stereochemistry at the C4 position is generally retained throughout the transformation. orientjchem.org

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | N-Acetyl-(R)-chroman-4-amine derivative | Good to Excellent | orientjchem.orgresearchgate.net |

| Benzoyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | RT | N-Benzoyl-(R)-chroman-4-amine derivative | High | researchgate.net |

| Acetic Anhydride | None | Neat or in aprotic solvent | RT | N-Acetyl-(R)-chroman-4-amine derivative | Good to Excellent | orientjchem.org |

N-Alkylation Reactions

N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Therefore, controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation. libretexts.org Reductive amination, involving the reaction with an aldehyde or ketone to form an intermediate imine followed by reduction, offers a more controlled route to N-alkylated products.

| Alkylating Agent | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl Halide | None (excess amine) or non-nucleophilic base | Various | Ambient to elevated | Secondary/Tertiary Amine | Variable (mixture) | wikipedia.orglibretexts.org |

| Alcohol | Ruthenium or Iridium complexes | Toluene or other high-boiling solvents | >100 | Secondary Amine | High | acs.orgnih.gov |

| Aldehyde/Ketone | NaBH(OAc)3, NaBH3CN, or H2/Pd-C | DCE, MeOH, or THF | Ambient | Secondary/Tertiary Amine | Good to Excellent | libretexts.org |

Stability and Ring-Opening

The chroman framework is susceptible to ring-opening under specific conditions. Strong nucleophiles, such as primary amines, can induce an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type rearrangement in related chromone systems, particularly when the pyrone ring is activated by electron-withdrawing groups. researchgate.netnih.gov While this compound itself is a chroman, its precursor, 6-(trifluoromethyl)chroman-4-one (B2390118), could potentially undergo such reactions. The stability of the chroman ring in the final amine product is generally higher, but harsh basic conditions should be avoided to prevent potential degradation. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the aromatic ring, potentially influencing the propensity for nucleophilic attack on the chroman system, although this effect is likely to be modest for the saturated heterocyclic ring. rsc.org

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound are well-established in the broader context of amine chemistry.

Mechanism of N-Acylation

The N-acylation of this compound with an acid chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen by a base, yields the stable amide product. The reaction is generally stereospecific, with retention of configuration at the chiral center, as the C4-N bond is not directly involved in the reaction.

Mechanism of N-Alkylation

The mechanism of N-alkylation depends on the chosen method. Direct alkylation with an alkyl halide follows an SN2 pathway, where the amine acts as the nucleophile and displaces the halide leaving group. libretexts.org This process is prone to over-alkylation because the resulting secondary amine is often more nucleophilic than the primary starting material. msu.edu

Reductive amination involves a two-step process. First, the amine condenses with an aldehyde or ketone to form an imine (or iminium ion under acidic conditions) with the elimination of water. In the second step, the imine is reduced to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. The stereochemical outcome at the C4 position of the chroman ring is typically unaffected during these transformations.

Mechanistic Considerations for Ring Stability

Mechanistic studies on the ring-opening of related chromone derivatives by amines suggest an initial Michael-type addition of the amine to the C2 position of the pyrone ring. nih.gov This is followed by cleavage of the C2-O1 bond, leading to a ring-opened intermediate. Subsequent intramolecular reactions can then lead to different heterocyclic products. While the saturated chroman ring in this compound is less susceptible to this type of reaction, the possibility of ring-opening under strongly basic conditions or with highly reactive nucleophiles should be considered, proceeding through an analogous nucleophilic attack, potentially at the C2 or C4 positions, leading to ring cleavage. The electron-withdrawing nature of the trifluoromethyl group could theoretically stabilize anionic intermediates formed during such a process, although direct experimental evidence for this in the chroman-4-amine (B2768764) system is not available. mdpi.com

Spectroscopic and Stereochemical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for the characterization of organic molecules. For a chiral compound like (R)-6-(Trifluoromethyl)chroman-4-amine, a suite of NMR experiments is utilized to determine its constitution, configuration, and conformation.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The ¹⁹F NMR spectrum is also crucial for confirming the presence and environment of the trifluoromethyl group.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the benzylic protons at C2, the diastereotopic methylene (B1212753) protons at C3, and the methine proton at C4. The coupling patterns and chemical shifts of these protons provide critical information about their connectivity. For instance, the protons on the aromatic ring will exhibit splitting patterns characteristic of their substitution, while the protons of the chroman ring will show geminal and vicinal couplings.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The chemical shift of the carbon atom attached to the trifluoromethyl group is particularly informative due to the strong electron-withdrawing nature of the fluorine atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum reveals ¹H-¹H coupling networks, allowing for the assignment of protons within the same spin system, such as the C2-C3-C4 fragment of the chroman ring. The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 4.2-4.4 (m, 2H) | ~70 |

| 3 | 2.0-2.3 (m, 2H) | ~35 |

| 4 | 4.0-4.2 (t, 1H) | ~50 |

| 4a | - | ~120 |

| 5 | 7.5 (d, 1H) | ~118 |

| 6 | - | ~125 (q, J(C-F) ≈ 33 Hz) |

| 7 | 7.3 (dd, 1H) | ~128 |

| 8 | 6.9 (d, 1H) | ~117 |

| 8a | - | ~155 |

| CF₃ | - | ~124 (q, J(C-F) ≈ 272 Hz) |

Note: This table is illustrative and based on data for structurally similar compounds. Actual chemical shifts may vary.

Determining the enantiomeric purity of this compound is critical. This can be achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR spectroscopy. researchgate.net For primary amines, CDAs like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to form diastereomeric amides. nih.gov The resulting diastereomers will have distinct NMR signals, particularly for protons close to the chiral center. The integration of these signals allows for the quantification of each enantiomer.

Alternatively, chiral solvating agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to form transient diastereomeric complexes with the protonated amine. researchgate.net This interaction can induce chemical shift non-equivalence in the ¹H or ¹⁹F NMR spectra of the enantiomers, allowing for their differentiation and the determination of enantiomeric excess. The trifluoromethyl group in the analyte itself can serve as a sensitive probe in ¹⁹F NMR for such differentiations. nih.gov

The chroman ring is not planar and exists in a half-chair or sofa conformation. Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the ring system and the orientation of the substituents. By analyzing the NMR spectra at different temperatures, it is possible to study processes like ring inversion. Changes in the chemical shifts and coupling constants, or the coalescence of signals at higher temperatures, can be used to determine the energy barriers for these conformational changes. nih.govacs.org This information is crucial for understanding the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The measured mass is compared to the calculated mass for the expected formula (C₁₀H₁₀F₃NO), and a low mass error (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Note: This table is illustrative. The 'Found' value would be determined experimentally.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule. unideb.hunih.govrsc.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different parts of the molecule.

For this compound, characteristic fragmentation pathways would likely involve the loss of the amino group, cleavage of the chroman ring, and potentially the loss of fragments from the trifluoromethyl-substituted benzene (B151609) ring. Analysis of these fragments provides further confirmation of the proposed structure.

Table 3: Potential MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Possible Neutral Loss |

|---|---|---|

| 218.0787 | 201.0522 | NH₃ |

Note: This table represents plausible fragmentation pathways for structural elucidation.

Computational Chemistry Studies on R 6 Trifluoromethyl Chroman 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like (R)-6-(trifluoromethyl)chroman-4-amine. Such studies provide fundamental insights into the molecule's behavior at the atomic level.

A crucial first step in the computational study of this compound would be the optimization of its three-dimensional structure to find the most stable arrangement of its atoms. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), which has been successfully applied to other organic amines and chromone (B188151) derivatives. nih.govresearchgate.net

The chroman ring can adopt different conformations, often described as half-chair or half-boat forms. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This would involve systematically rotating the rotatable bonds, such as the C-N bond of the amine group, and performing geometry optimizations for each starting conformation. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. For similar heterocyclic systems, computational studies have been instrumental in determining the preferred conformations. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar molecules, as specific data for the target compound is not available.

| Conformer | Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Once the optimized geometry is obtained, its electronic properties can be investigated. This involves the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. It provides insights into the delocalization of electron density and the nature of the intramolecular interactions, such as hyperconjugation and hydrogen bonding. This analysis can help to understand the stability of different conformers and the electronic effects of the trifluoromethyl and amine groups on the chroman ring system. nih.gov A Molecular Electrostatic Potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) and Electronic Circular Dichroism (ECD) spectra. nih.gov The ECD spectrum is particularly important for chiral molecules like this compound, as it can be used to confirm the absolute configuration of the stereocenter at the C4 position.

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, when compared with experimental data, can aid in the structural elucidation and confirmation of the molecule. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table is for illustrative purposes, as specific data for the target compound is not available.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2a | 4.25 | 4.20 |

| H-2b | 4.10 | 4.05 |

| H-3a | 2.15 | 2.10 |

| H-3b | 1.95 | 1.90 |

| H-4 | 4.00 | 3.95 |

| H-5 | 7.30 | 7.25 |

| H-7 | 7.10 | 7.05 |

| H-8 | 7.00 | 6.95 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time, including its interactions with its environment.

MD simulations can be used to explore the conformational landscape of this compound more extensively than static quantum chemical calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to generate a statistical representation of the conformational ensemble. This provides a more realistic picture of the molecule's flexibility and the relative populations of different shapes it can adopt in solution. nih.gov

The conformation and dynamics of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules (e.g., water, DMSO), allowing for a detailed investigation of solute-solvent interactions. Radial distribution functions can be calculated from the MD trajectory to analyze the structuring of solvent molecules around specific atoms or functional groups of this compound, such as the amine and trifluoromethyl groups. nih.gov This can reveal important information about hydrogen bonding and other non-covalent interactions that stabilize certain conformations in a particular solvent environment.

Theoretical Studies on Reaction Mechanisms Involving this compound

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be inferred from research on analogous chroman and chromone structures. Computational chemistry offers significant insights into reaction pathways, transition states, and product stabilities, guiding synthetic efforts and explaining experimental outcomes.

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions. For instance, in the synthesis of related chromone derivatives, computational studies have been used to confirm the stability of specific isomers formed during a reaction. acs.org One such study on the synthesis of 2-pentylchromone involved a bromination step that yielded a diastereomeric mixture. Computational analysis confirmed the greater stability of the observed major cis-isomer. acs.org This approach could be directly applied to predict the stereochemical outcomes of reactions involving the chiral center at C4 in this compound.

The table below illustrates the type of data that can be generated from DFT calculations for a molecule like this compound, based on findings for related compounds. nih.gov

| Computational Parameter | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the ease of electronic excitation. A smaller gap suggests higher reactivity. |

| Mulliken Population Analysis | Reveals the partial atomic charges, identifying electrophilic and nucleophilic centers within the molecule. |

| Natural Bond Orbital (NBO) Analysis | Describes the charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack. |

These theoretical investigations are crucial for designing efficient synthetic routes and for understanding the fundamental chemical behavior of this compound.

Ligand-Based Computational Approaches for In Vitro Biological Target Exploration

Ligand-based computational methods are a cornerstone of modern drug discovery, enabling the prediction of biological targets for a given molecule by comparing its features to those of known active compounds. For this compound, these in silico techniques can efficiently guide experimental screening efforts.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. By creating a pharmacophore model based on known ligands for a particular receptor or enzyme, large chemical databases can be screened to identify novel compounds that fit the model. Research on related chroman-4-one derivatives has utilized pharmacophore models for virtual screening to identify potential inhibitors of targets like the Mycobacterium tuberculosis FtsZ protein. researchgate.net This same methodology could be applied to this compound to screen it against a wide array of pharmacophore models representing various biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models can predict the activity of new compounds, such as this compound, based on its structural descriptors. Studies on substituted chromone and chroman-4-one derivatives have successfully employed SAR to identify key structural features for the inhibition of enzymes like SIRT2. acs.org For instance, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory activity. acs.org This finding is particularly relevant for the title compound, which possesses a trifluoromethyl group at the C6 position.

Molecular Docking and ADME/Tox Prediction: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity and the analysis of key interactions. Numerous studies on chroman-4-one derivatives have used molecular docking to investigate their binding to targets such as monoamine oxidase-B (MAO-B) and pteridine (B1203161) reductase 1. researchgate.netnih.gov Following docking, the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity (Tox), can be predicted using computational models. This entire workflow could be applied to this compound to identify its most likely biological targets and to assess its drug-like properties.

The table below summarizes the potential biological targets for chroman derivatives identified through computational and experimental studies, which could be explored for this compound.

| Potential Biological Target | Relevant Findings for Chroman/Chromone Derivatives |

| Sirtuin 2 (SIRT2) | Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors, with IC50 values in the low micromolar range. acs.orgacs.org |

| Monoamine Oxidase B (MAO-B) | Computational studies, including molecular docking and ADME analysis, have explored chroman-4-one derivatives as potential MAO-B inhibitors for neurodegenerative diseases. researchgate.net |

| Pteridine Reductase 1 (PTR1) | Chroman-4-one derivatives have shown inhibitory activity against PTR1, a target for anti-parasitic drugs. nih.gov |

| Sigma (σ) Receptors | Chromen-4-one derivatives have been identified as ligands for σ1 and σ2 receptors, which are implicated in neurological disorders. nih.gov |

| Acetylcholinesterase (AChE) | Hybrids of chromanone have been synthesized and studied as potent anti-cholinesterase agents. nih.gov |

By leveraging these ligand-based computational approaches, researchers can generate hypotheses about the biological activity of this compound, thereby prioritizing and streamlining its further investigation as a potential therapeutic agent.

Medicinal Chemistry Research Applications and Structure Activity Relationship Sar Studies

Design Principles for Chroman-Based Ligands in Drug Discovery Research

The design of chroman-based ligands in drug discovery is guided by several key principles aimed at optimizing their interaction with biological targets and enhancing their therapeutic potential. The chroman scaffold itself, a bicyclic system composed of a dihydropyran ring fused to a benzene (B151609) ring, offers a rigid framework that can be strategically functionalized to achieve desired pharmacological profiles.

A primary design strategy involves the introduction of various substituents onto the chroman ring to modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for fine-tuning the binding affinity and selectivity of the ligand for its target. For instance, the incorporation of electron-withdrawing groups can enhance the potency of chroman derivatives in certain biological assays. nih.gov

Furthermore, the stereochemistry of the chroman core is a critical consideration. The chiral centers within the chroman ring allow for the development of stereoisomers that may exhibit differential binding affinities and biological activities. The "(R)" configuration at the 4-position of the chroman-4-amine (B2768764), for example, can be crucial for optimal interaction with a specific binding pocket within a target protein. Recent studies on chroman-like small-molecule inhibitors have highlighted that the (R)-enantiomer can exhibit superior inhibitory activity compared to its (S)-counterpart, a finding corroborated by molecular dynamics simulations and X-ray structural analysis. nih.gov

Conformational restriction is another important design principle. By creating a more rigid molecular structure, such as through a "ring-close" strategy, the entropic penalty of binding to a target can be reduced, potentially leading to enhanced activity. nih.gov This rigidity also helps in pre-organizing the key pharmacophoric features in a conformationally favored orientation for target interaction.

In Vitro Structure-Activity Relationship (SAR) Studies of (R)-6-(Trifluoromethyl)chroman-4-amine Derivatives

In vitro SAR studies are instrumental in elucidating the molecular features that govern the biological activity of this compound and its derivatives. These studies systematically explore how modifications to different parts of the molecule—the amine group, the chroman ring, and the trifluoromethyl substituent—impact its interactions with biological targets.

The amine group at the 4-position of the chroman ring is a key functional group that can significantly influence the biological activity of these compounds. Its basicity and ability to form hydrogen bonds and ionic interactions are critical for target binding. The nature of the amine can dictate the potency and selectivity of the compound. For instance, studies on other cyclic amines have shown that the reactivity and reaction mechanism can be highly dependent on the nature of the amine. nih.gov In the context of enzyme inhibition, the amine group of inhibitors like tranylcypromine (B92988) has been shown to be crucial for their potency and selectivity. nih.gov

While specific data on amine substitutions for this compound is limited in the public domain, general principles suggest that modifying the amine from a primary amine to secondary or tertiary amines, or incorporating it into a larger heterocyclic system, would likely have a profound impact on its in vitro activity profile. Such changes would alter the compound's hydrogen bonding capacity, pKa, and steric bulk, thereby affecting its binding affinity to target proteins.

Table 1: Hypothetical Impact of Amine Substitutions on In Vitro Activity

| Compound | Amine Substitution (R) | Predicted Impact on In Vitro Activity |

| I | -NH2 (Primary Amine) | Baseline activity, potential for hydrogen bonding. |

| II | -NHCH3 (Secondary Amine) | May alter binding affinity and selectivity due to changes in basicity and sterics. |

| III | -N(CH3)2 (Tertiary Amine) | Loss of hydrogen bond donor capability, which could decrease affinity for some targets. |

| IV | -NH-Acyl | Reduced basicity, may alter target interaction profile. |

Modifications to the chroman ring itself, beyond the substituents, can also significantly influence biological interactions. This includes changes to the aromatic portion of the ring system or alterations to the dihydropyran ring. For example, the introduction of additional substituents on the benzene ring can modulate electronic properties and provide additional points of interaction with a target.

Research on related chroman-4-one derivatives has shown that substitutions at various positions of the chroman ring are crucial for activity. Specifically, for a series of chroman-4-one derivatives acting as sirtuin 2 (SIRT2) inhibitors, substitutions at the 6- and 8-positions were found to be important for potency. nih.govacs.org This highlights the sensitivity of the chroman scaffold to substitution patterns in dictating biological outcomes.

Table 2: In Vitro SIRT2 Inhibition Data for Substituted Chroman-4-ones

| Compound | Substitution | SIRT2 Inhibition (% at 200 µM) | IC50 (µM) |

| 1a | 6,8-dichloro-2-propyl | 85 | 3.2 |

| 1b | 6,8-dibromo-2-propyl | 93 | 2.1 |

| 1c | 6,8-dichloro-2-pentyl | 90 | 2.3 |

| 1d | 6,8-dibromo-2-pentyl | 96 | 1.5 |

| 1g | 6-nitro-2-propyl | 52 | > 50 |

| 1f | 6-chloro-2-propyl | 47 | > 50 |

Data adapted from a study on SIRT2 inhibitors, illustrating the importance of substitutions at the 6- and 8-positions. nih.govacs.org

Identification of Potential In Vitro Biological Targets for Chroman-4-amine Scaffolds

The chroman-4-amine scaffold has been investigated for its potential to interact with a variety of biological targets. The structural features of these compounds make them suitable for targeting enzymes and receptors involved in various disease pathways.

In vitro enzyme inhibition studies have identified several potential targets for chroman-based compounds. As mentioned, chroman-4-one derivatives have been successfully developed as selective inhibitors of SIRT2, a class III histone deacetylase. nih.govacs.org The SAR from these studies provides a strong rationale for investigating this compound and its analogs as potential SIRT2 inhibitors.

Furthermore, recent research has explored chroman derivatives as antagonists of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, which is a key target in cancer immunotherapy. nih.gov This suggests that the chroman-4-amine scaffold could also be a promising starting point for the development of novel PD-1/PD-L1 inhibitors.

In silico studies on 3-formyl chromone (B188151) derivatives have also suggested their potential as inhibitors of enzymes like aldehyde oxidase and insulin-degrading enzyme (IDE). nih.gov While these are chromone derivatives, the shared chroman core suggests that chroman-4-amines might also exhibit activity against these or related enzymes. The potency and selectivity of tranylcypromine, a cyclopropylamine, as a CYP2A6 inhibitor also point to the potential for amine-containing scaffolds to target cytochrome P450 enzymes. nih.gov

Receptor Binding Assays (In Vitro)

Receptor binding assays are crucial for determining the affinity of a compound for its biological target. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.

Despite the established importance of such assays, a thorough search of scientific databases did not yield any specific receptor binding data for This compound . While studies on other chroman derivatives have been conducted, for example, a series of gem-dimethylchroman-4-amine compounds were evaluated for their inhibitory activity against cholinesterases, no such data is available for the trifluoromethyl analog . researchgate.net

Cell-Based Assays (In Vitro, Excluding Human Clinical Data)

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by assessing its effects on whole cells. These assays can measure a wide range of cellular processes, including cell proliferation, cytotoxicity, and the modulation of specific signaling pathways.

As with receptor binding assays, there is a lack of specific in vitro cell-based assay data for This compound in the public domain. Research on related structures, such as certain quinazoline (B50416) derivatives, has shown that they can inhibit the PD-1/PD-L1 interaction and restore T-cell function in cellular assays. researchgate.net However, it is not possible to extrapolate these findings to the specific chroman-4-amine of interest without direct experimental evidence.

Fragment-Based Drug Discovery and Lead Optimization Research Utilizing this compound

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. Once a fragment hit is identified, it can be grown or linked with other fragments to produce a more potent lead molecule. Lead optimization then involves iterative chemical modifications to improve the potency, selectivity, and pharmacokinetic properties of the lead compound.

There is no available research in the public domain that specifically describes the use of This compound as a fragment or as a starting point for a lead optimization campaign. The general class of chroman-4-amines has been identified as a valuable scaffold in drug discovery, and it is plausible that this particular compound could be included in fragment libraries for screening against various targets. acs.org However, without published studies, its role in FBDD and lead optimization remains speculative.

Prodrug and Drug Delivery Research Strategies for Chroman-4-amines (Excluding Clinical Data)

Prodrug strategies are often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. This involves chemically modifying the active drug to create an inactive derivative (the prodrug) that is converted back to the active form in the body. Various drug delivery systems can also be utilized to improve the therapeutic efficacy of a compound.

While there is general research on prodrug approaches for amine-containing compounds, specific studies on prodrugs or advanced drug delivery systems for This compound or even the broader class of chroman-4-amines are not detailed in the available literature. google.com The primary amine group of chroman-4-amines presents a potential site for various prodrug modifications, such as the formation of amides, carbamates, or N-Mannich bases, to modulate the physicochemical properties of the molecule. However, the application of these strategies to this specific compound has not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of (R)-6-(trifluoromethyl)chroman-4-amine is paramount for its broader application. Future research will likely focus on developing more scalable, cost-effective, and environmentally friendly stereoselective methods.

One promising approach is the enantioselective reduction of the corresponding prochiral 6-(trifluoromethyl)chroman-4-one (B2390118). A highly enantioselective Corey-Bakshi-Shibata (CBS) reduction using an in situ-generated B–H catalyst has been successfully applied to a variety of substituted chroman-4-ones to produce the corresponding (S)-chroman-4-ols with high enantiomeric excess. lookchem.com Subsequent inversion of the alcohol stereocenter via a Mitsunobu reaction with an azide (B81097) source, followed by reduction, can yield the desired (R)-chroman-4-amine. lookchem.com This method has proven to be scalable and avoids chromatography, which is advantageous for industrial applications. lookchem.com

Another key area of development is the asymmetric hydrogenation of prochiral enamines or imines derived from 6-(trifluoromethyl)chroman-4-one. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, offering high atom economy. acs.orgyale.edusigmaaldrich.comrsc.org Research into novel chiral ligands, particularly for iridium, rhodium, and palladium catalysts, could lead to highly efficient and selective routes to this compound. acs.org For instance, rhodium-catalyzed asymmetric hydrogenation has been effectively used for the synthesis of chiral 2-CF3-chroman-4-ones from 2-CF3-chromen-4-ones, demonstrating the potential of this approach for related structures. organic-chemistry.org

Organocatalysis also presents a compelling avenue for the stereoselective synthesis of chroman derivatives. researchgate.netscispace.com Domino reactions, such as a Michael/hemiacetalization sequence, catalyzed by modularly designed organocatalysts, have been used to create functionalized chromanes with excellent enantio- and diastereoselectivity. scispace.com Adapting such methodologies to the synthesis of the target amine could provide a metal-free and highly versatile synthetic route.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Enantioselective Ketone Reduction | CBS reduction of 6-(trifluoromethyl)chroman-4-one followed by stereochemical inversion. | Scalable, high enantioselectivity, chromatography-free purification possible. lookchem.com | Multi-step process, potential for some loss of enantiomeric excess during inversion. lookchem.com |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral enamine or imine intermediate. | High atom economy, direct access to the amine, potential for high turnover numbers. acs.org | Catalyst and ligand screening required, potential for substrate inhibition. |

| Organocatalytic Domino Reactions | Multi-component reactions catalyzed by small organic molecules. | Metal-free, mild reaction conditions, potential for rapid assembly of molecular complexity. scispace.com | Catalyst loading can be high, optimization for specific substrates required. |

Exploration of New Chemical Transformations and Derivatizations

The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. Future research will undoubtedly explore the derivatization of this amine to generate novel chemical entities with tailored properties.

A significant area of focus will be the synthesis of urea (B33335) and sulfonamide derivatives, which are common pharmacophores in medicinal chemistry. The reaction of the amine with various isocyanates or sulfonyl chlorides can generate a library of compounds with diverse substituents. lookchem.comorganic-chemistry.orgresearchgate.netnih.govprinceton.edu These derivatives can be designed to probe specific interactions within a biological target's binding site. The synthesis of sulfonamides, in particular, is of interest as they are considered bioisosteres of amides but with different physicochemical properties, such as improved metabolic stability and altered hydrogen bonding capacity. princeton.edu

Amide bond formation through coupling with a wide range of carboxylic acids is another fundamental transformation. This allows for the introduction of various functional groups and the exploration of structure-activity relationships (SAR) in a systematic manner. Furthermore, reductive amination reactions with aldehydes or ketones can be employed to introduce N-alkyl substituents, further expanding the chemical space around the chroman scaffold.

The chroman ring itself also offers opportunities for further functionalization. For instance, electrophilic aromatic substitution reactions could be explored to introduce additional substituents on the benzene (B151609) ring, although the trifluoromethyl group's electron-withdrawing nature will direct substitution to specific positions.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Applications |

| Urea Formation | Isocyanates (R-NCO) | Urea | Exploring hydrogen bonding interactions in biological targets. |

| Sulfonamide Synthesis | Sulfonyl chlorides (R-SO2Cl) | Sulfonamide | Amide bioisosteres with improved metabolic stability. princeton.edu |

| Amide Coupling | Carboxylic acids (R-COOH) | Amide | Systematic SAR exploration. |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R1-CO-R2) | Secondary or Tertiary Amine | Introducing N-alkyl diversity. |

Advanced Computational Modeling for Predictive Research

Computational modeling is an increasingly indispensable tool in modern drug discovery, enabling the prediction of molecular properties and binding interactions, thereby guiding synthetic efforts. For this compound, advanced computational methods can be employed to accelerate the discovery of new bioactive molecules.

Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active sites of various biological targets. d-nb.infodntb.gov.uaresearchgate.net This can help in prioritizing the synthesis of compounds that are most likely to be active. For example, docking studies on chromone (B188151) derivatives have been used to predict their antitumor activity. d-nb.infodntb.gov.uaresearchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a more realistic representation of the binding event. nih.govacs.org MD simulations can be used to calculate binding free energies, which can help in ranking the affinity of different derivatives and understanding the key interactions that contribute to binding. nih.govacs.org A recent study on chroman-like PD-L1 inhibitors used MD simulations to correctly predict that the (R)-enantiomer would have superior inhibitory activity. nih.govacs.org

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of this compound and its derivatives. d-nb.infodntb.gov.uaresearchgate.net This information can be valuable for understanding reactivity and for parameterizing molecular mechanics force fields used in docking and MD simulations.

Integration of this compound into Diverse Medicinal Chemistry Programs (In Vitro/Pre-Clinical Research Focus)

The this compound scaffold holds significant potential for integration into a wide range of medicinal chemistry programs targeting various diseases. The trifluoromethyl group often enhances metabolic stability and binding affinity, making it a desirable feature in drug candidates. dntb.gov.ua

Chiral chroman-4-amines have already been identified as core scaffolds in the development of potent and selective inhibitors for various targets. For example, a chroman-4-amine (B2768764) sulfonamide was found to be a potent Kv1.5 potassium channel blocker, a target for atrial fibrillation. lookchem.com Another derivative showed high affinity as a bradykinin (B550075) B1 receptor inhibitor, with potential applications in treating pain and inflammation. lookchem.com

Future research could explore the utility of this compound derivatives in areas such as:

Oncology: Chroman derivatives have been investigated as inhibitors of PD-1/PD-L1 interaction for cancer immunotherapy and as Sirt2 inhibitors with antiproliferative effects. nih.govacs.orgacs.org

Neurodegenerative Diseases: Chroman-4-amines have been highlighted as promising structures for targeting enzymes involved in neurodegenerative diseases like Alzheimer's. core.ac.uk

Infectious Diseases: Chroman derivatives have shown activity as human rhinovirus capsid-binding inhibitors. nih.gov

Systematic screening of libraries based on the this compound scaffold against a diverse panel of biological targets will be crucial for identifying new therapeutic opportunities.

Application in Chemical Biology Tools and Probes (In Vitro)

The unique properties of the trifluoromethyl group make this compound an attractive candidate for the development of chemical biology tools and probes.

The presence of the fluorine atoms allows for the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular interactions in vitro. nih.govnih.gov Since fluorine is virtually absent in biological systems, 19F NMR provides a clean background for detecting the binding of a fluorinated probe to a protein or other biomolecule. nih.govnih.govrsc.org By attaching a suitable linker to the amine group of this compound, it can be converted into a probe for a specific target. Changes in the 19F NMR chemical shift upon binding can provide information on binding affinity and the local environment of the probe. nih.gov

Furthermore, the amine functionality can be used to attach other reporter groups, such as fluorophores or biotin (B1667282) tags, to create multimodal probes. For instance, a fluorescently labeled derivative could be used in fluorescence polarization assays or for cellular imaging studies to visualize the localization of its target. The development of such probes would be invaluable for target validation and for studying the mechanism of action of drugs based on this scaffold. nih.govnih.gov

Conclusion

Summary of Key Academic Contributions and Findings

Research into chromane (B1220400) derivatives has established them as "privileged structures" in drug discovery, capable of interacting with a diverse range of biological targets. The academic contributions surrounding the class of compounds to which (R)-6-(Trifluoromethyl)chroman-4-amine belongs are primarily centered on the strategic incorporation of the trifluoromethyl group and the stereoselective synthesis of the chiral amine.

The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. mdpi.commdpi.com Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, conformation, and metabolic stability. mdpi.com In the context of drug design, the introduction of a CF3 group can lead to improved potency, enhanced membrane permeability, and resistance to oxidative metabolism. mdpi.commdpi.com Therefore, the synthesis of trifluoromethylated chromanes is a key area of academic interest, with the goal of creating novel compounds with superior pharmacological profiles.

The chirality at the C4 position, bearing the amine group, is another critical aspect. The differential biological activity of enantiomers is a fundamental concept in pharmacology. Asymmetric synthesis of chiral amines, including 4-aminochromans, is a significant field of research. mdpi.com Methodologies often involve catalytic asymmetric hydrogenation or the resolution of racemic mixtures. The development of efficient and stereoselective synthetic routes to access specific enantiomers like the (R)-isomer of 6-(trifluoromethyl)chroman-4-amine (B13038970) is a substantial academic achievement, as it allows for the precise investigation of stereospecific interactions with biological targets.

While specific studies on the biological activity of This compound are scarce, research on analogous compounds suggests potential applications. For instance, various substituted chromane derivatives have been investigated for their activity as inhibitors of enzymes such as cholinesterases and β-secretase, which are relevant to Alzheimer's disease. nih.gov The trifluoromethyl group, in particular, has been shown to contribute to the inhibitory activity of certain compounds through strong interactions with enzyme active sites. nih.gov

Remaining Challenges and Opportunities in this compound Research

Despite the potential of This compound as a valuable building block in medicinal chemistry, several challenges and opportunities remain.

Challenges:

Stereoselective Synthesis: The development of a robust, scalable, and cost-effective stereoselective synthesis for the (R)-enantiomer remains a significant challenge. While methods for the asymmetric synthesis of 4-aminochromans exist, they may not be directly applicable or efficient for substrates bearing a trifluoromethyl group at the 6-position. mdpi.com Fine-tuning of catalysts and reaction conditions is often necessary.

Lack of Dedicated Biological Studies: A primary challenge is the absence of comprehensive biological evaluation of this specific compound. Its pharmacological profile, including its potency, selectivity, and mechanism of action against various biological targets, is yet to be determined.

Understanding Structure-Activity Relationships (SAR): Without a body of research, the structure-activity relationships for this particular scaffold are unknown. Systematic studies are needed to understand how modifications to the chromane ring or the amine functionality would impact its biological activity.

Opportunities:

Exploration of New Therapeutic Areas: The unique combination of the chromane scaffold, the trifluoromethyl group, and the chiral amine presents an opportunity to explore its potential in a wide range of therapeutic areas. Given the diverse biological activities of chromane derivatives, This compound could be a promising starting point for the development of novel agents for neurodegenerative diseases, cancer, or inflammatory disorders.

Development of Novel Synthetic Methodologies: The challenges in its synthesis also present an opportunity for the development of new and innovative synthetic methods. This could include the discovery of novel catalysts or the application of new synthetic strategies for the stereoselective synthesis of trifluoromethylated heterocycles.

Use as a Chemical Probe: Once synthesized and characterized, This compound and its derivatives could serve as valuable chemical probes to investigate the biology of specific targets. Its well-defined structure and the presence of the trifluoromethyl group as a spectroscopic marker could facilitate such studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.